Aminoparathion

概要

説明

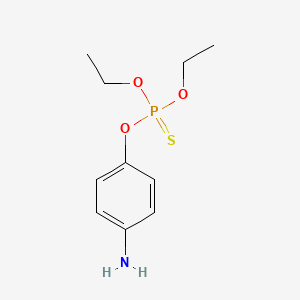

Aminoparathion, also known as phosphorothioic acid, O-(4-aminophenyl) O,O-diethyl ester, is an organophosphate compound. It is a metabolite of parathion, a widely used pesticide. This compound is known for its high reactivity and is primarily used in agricultural settings for pest control .

準備方法

Aminoparathion can be synthesized through the reduction of parathion. The reduction process involves the conversion of the nitro group in parathion to an amine group, resulting in the formation of this compound. This reaction can be facilitated by various reducing agents such as thiols (e.g., cysteine, glutathione) or ascorbic acid . Industrial production methods typically involve the use of large-scale chemical reactors where controlled reduction reactions are carried out under specific conditions to ensure high yield and purity of this compound .

化学反応の分析

Aminoparathion undergoes several types of chemical reactions, including:

Reduction: The nitro group in parathion is reduced to an amine group to form this compound.

Hydrolysis: This compound can be hydrolyzed to produce 4-aminophenol and diethyl thiophosphate.

Substitution: This compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common reagents used in these reactions include thiols, ascorbic acid, and various oxidizing agents. The major products formed from these reactions include 4-aminophenol, diethyl thiophosphate, and other oxidized derivatives .

科学的研究の応用

Mechanisms of Toxicity

Aminoparathion is known for its neurotoxic effects, primarily through the inhibition of acetylcholinesterase, an enzyme essential for neurotransmitter regulation. Studies have demonstrated that this compound's toxicity can be assessed through various biological assays that evaluate its impact on cellular and molecular levels.

Table 1: Toxicity Studies on this compound

| Study | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Crittenden et al., 1998 | Mice | 6 | No significant effects on leukocyte counts |

| Undeger et al., 2000 | Rats | 0.218 - 0.872 | Decreased mean corpuscular volume |

| Galal et al., 1977 | Rats | >0.37 | Anemia and slight leukocytosis |

These studies indicate that this compound exhibits dose-dependent toxicity, affecting hematological parameters and immune responses.

Environmental Impact Assessments

Research has shown that this compound is frequently detected in agricultural runoff and soil samples, leading to concerns about its environmental persistence and bioaccumulation. The compound's adsorption characteristics have been studied to understand its behavior in different environmental matrices.

Table 2: Adsorption Characteristics of this compound

| Material | Adsorption Percentage (%) |

|---|---|

| Fe3+-montmorillonite | >99.9 |

This high adsorption rate suggests that this compound can be effectively immobilized in soil, which may reduce its bioavailability but raises questions about potential leaching into groundwater.

Biosensor Development

This compound has inspired the development of biosensors aimed at detecting pesticide residues in food and environmental samples. Researchers have utilized immobilized enzymes in biosensors to enhance sensitivity and specificity for this compound detection.

Case Study: Enzyme-Based Biosensors

A study highlighted the use of polyphenol oxidase as a biorecognition element in biosensors designed for this compound detection. The enzyme's ability to catalyze reactions with this compound allows for sensitive measurements of this compound in complex matrices.

Table 3: Performance Metrics of Biosensors for this compound Detection

| Biosensor Type | Detection Limit (µg/L) | Response Time (min) |

|---|---|---|

| Enzyme-based | 0.5 | 10 |

| Electrochemical | 0.1 | 5 |

These biosensors demonstrate significant potential for real-time monitoring of this compound levels in agricultural products.

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry for method development aimed at quantifying pesticide residues in food products and environmental samples.

Case Study: Postmortem Analysis

In forensic toxicology, this compound has been analyzed in postmortem samples to establish causative links to fatalities involving pesticide ingestion. A study reported significant detection of this compound metabolites in human tissues, underscoring the compound's relevance in toxicological investigations.

Table 4: Analytical Findings from Postmortem Samples

| Sample Type | Detection Method | Result |

|---|---|---|

| Liver Tissue | LC-MS | This compound detected |

| Blood Samples | GC-MS | Metabolites identified |

These findings illustrate the compound's utility in forensic applications, aiding in the determination of exposure levels and potential causes of death.

作用機序

Aminoparathion exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and subsequent neurotoxic effects . The molecular targets involved in this mechanism include acetylcholinesterase and other components of the cholinergic system .

類似化合物との比較

Aminoparathion is similar to other organophosphate compounds such as parathion, methyl parathion, and malathion. it is unique in its high reactivity and specific applications in scientific research. Unlike parathion and methyl parathion, which are primarily used as pesticides, this compound is mainly used in research settings .

Similar compounds include:

生物活性

Aminoparathion, an organophosphorus compound, is a metabolite of parathion and has garnered attention due to its biological activity and implications in toxicology. This article provides a comprehensive overview of this compound's biological activity, including its metabolic pathways, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

This compound is categorized as a phenyl thiophosphate. Its structure can be represented as follows:

This compound is primarily formed through the biotransformation of parathion, which is known for its insecticidal properties. The transformation involves hydrolysis and reduction processes that yield this compound as a significant metabolite.

Metabolic Pathways

The metabolism of parathion to this compound occurs through various pathways:

- Hydrolysis : In aquatic environments, parathion is hydrolyzed to this compound, which can further degrade to p-nitrophenol through microbial action.

- Photodegradation : Under simulated sunlight conditions, parathion can degrade to this compound, indicating its potential formation in agricultural settings during pesticide application .

- Anaerobic Conditions : Studies have shown that in anaerobic soils, parathion can be reduced to this compound, with significant degradation occurring over time .

Biological Effects

This compound exhibits various biological effects across different organisms:

- Toxicity in Aquatic Species : Research indicates that this compound is metabolized by fish species such as Cyprinidon variegatus, which convert it into more toxic compounds like paraoxon. This transformation highlights the potential ecological risks associated with agricultural runoff containing this compound .

- Impact on Enzymatic Activity : this compound has been shown to inhibit acetylcholinesterase (AChE) activity in various organisms. A study revealed that exposure to this compound resulted in a significant reduction in AChE activity in red blood cells, leading to cholinergic toxicity symptoms .

Case Studies

-

Detection in Human Samples :

A postmortem analysis of two fatalities linked to parathion ingestion found detectable levels of this compound in liver tissues, although parathion itself was not identified. This suggests that this compound may serve as a biomarker for parathion exposure in humans . -

Environmental Impact Studies :

Field studies have documented the degradation of parathion in natural waters where this compound was identified as a primary degradation product. For instance, in acclimated water bodies, parathion was completely degraded within two weeks, with this compound being the predominant metabolite .

Toxicological Profile

The toxicological profile of this compound reveals its potential hazards:

| Endpoint | Effect |

|---|---|

| AChE Inhibition | Significant reduction observed at concentrations as low as 0.015 mg/m³ |

| Environmental Persistence | Degrades rapidly under anaerobic conditions but persists longer in aerobic environments |

| Bioaccumulation | Detected in various food sources indicating potential for biomagnification |

特性

IUPAC Name |

4-diethoxyphosphinothioyloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3PS/c1-3-12-15(16,13-4-2)14-10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZOTXGJXSTQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190793 | |

| Record name | Aminoparathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoparathion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.39 mg/mL | |

| Record name | Aminoparathion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3735-01-1 | |

| Record name | Aminoparathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoparathion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoparathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPARATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8MK6B4E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminoparathion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。